Lipophilicity Gain via 2,5-Dichlorination
The 2,5-dichloro substitution pattern on the phenoxy ring of 3-(2,5-dichlorophenoxy)pyrrolidine increases its calculated lipophilicity (LogP) by approximately 0.9–1.0 log units compared to the unsubstituted 3-phenoxypyrrolidine analog . This difference is a direct consequence of the electron-withdrawing and hydrophobic effects of the two chlorine atoms. Higher LogP values are associated with enhanced membrane permeability but also reduced aqueous solubility, which are critical parameters in drug candidate profiling.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.7341 |
| Comparator Or Baseline | 3-Phenoxypyrrolidine (unsubstituted): cLogP ~1.7 |
| Quantified Difference | +1.03 log units |
| Conditions | Computational prediction (in silico) using standard molecular property algorithms. |
Why This Matters
This quantifiable increase in lipophilicity directly impacts in vitro and in vivo assay behavior; selection of the dichlorinated compound over the unsubstituted analog is essential when higher membrane permeability is a design goal, or to avoid the confounded SAR that would arise from an accidental 10-fold difference in partition coefficient.
